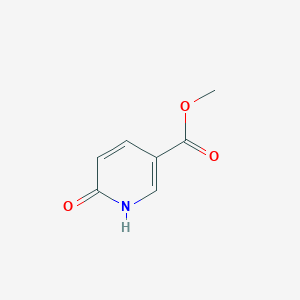

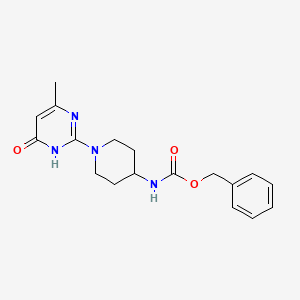

(5-Amino-1-benzofuran-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound. For example, some benzofuran derivatives exhibit potent antibacterial activity when the substituent on the 4-position contains halogens or hydroxyl groups .科学的研究の応用

Synthesis and Characterization in Chemistry

- Antimicrobial Activity of Derivatives : A study demonstrated the synthesis of new benzofuran derivatives, highlighting their antimicrobial activity. This indicates the potential use of (5-Amino-1-benzofuran-2-yl)methanol in creating compounds with antimicrobial properties (Kenchappa et al., 2016).

- Formation of Supramolecular Structures : Research on a compound similar to (5-Amino-1-benzofuran-2-yl)methanol showed its ability to form pleated-sheet structures, hinting at its utility in the development of complex molecular architectures (Mei-Ying Pan et al., 2011).

Biochemical and Pharmacological Research

- Antioxidant and Antimicrobial Properties : The synthesis of novel furan/benzofuran C-2 coupled quinoline hybrids, including derivatives of (5-Amino-1-benzofuran-2-yl)methanol, showed promising antioxidant and antimicrobial properties. This suggests its potential application in developing new drugs (Rajpurohit et al., 2017).

- Inhibition of P450 Aromatase : Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives, related to (5-Amino-1-benzofuran-2-yl)methanol, showed good inhibitory activity against aromatase, an enzyme involved in estrogen synthesis. This could be significant in the treatment of estrogen-dependent cancers (Saberi et al., 2005).

Advanced Materials and Molecular Design

- Antimitotic Agent Development : Benzofuran linked tetralones, closely related to (5-Amino-1-benzofuran-2-yl)methanol, have been synthesized and shown to exhibit antimitotic activity. This suggests its application in the development of new materials or drugs targeting cell division (Umesha et al., 2018).

- Catalyst in Organic Synthesis : Compounds like (1-Benzylpiperazin-2-yl)methanol, structurally similar to (5-Amino-1-benzofuran-2-yl)methanol, have been used as ligands for catalytic reactions in organic synthesis, indicating potential applications of (5-Amino-1-benzofuran-2-yl)methanol in similar roles (Beduerftig et al., 2001).

Computational and Theoretical Studies

- Computational Synthesis Strategies : The use of computational strategies to synthesize α-amino esters, related to (5-Amino-1-benzofuran-2-yl)methanol, highlights the role of this compound in computational chemistry and synthetic strategy development (Mabrouk et al., 2020).

Safety And Hazards

将来の方向性

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .

特性

IUPAC Name |

(5-amino-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBBHAJLVVKTDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Aminobenzofuran-2-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dihydroxyphenyl)-8-methyl-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2556432.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2556439.png)

![4-(2-((6,8-Dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2556441.png)

![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2556444.png)

![4-benzoyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2556447.png)

![Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2556449.png)